molecular formula C12H13N3O2 B1683235 Triaziquone CAS No. 68-76-8

Triaziquone

Cat. No. B1683235
CAS RN: 68-76-8
M. Wt: 231.25 g/mol
InChI Key: PXSOHRWMIRDKMP-UHFFFAOYSA-N
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Description

Triaziquone is a drug used in chemotherapy . It is aziridinylbenzoquinone-based, and may have potential antineoplastic activity . It is an alkylating agent that can react with DNA to form intrastrand crosslinks . It is also a member of aziridines .


Synthesis Analysis

Aziridine-containing compounds have been of interest as anticancer agents since the late 1970s . The design, synthesis, and study of Triaziquone (TZQ) analogues with the aim of obtaining compounds with enhanced efficacy and reduced toxicity are ongoing research efforts . A series of bis-type TZQ derivatives has been prepared and their cytotoxic activities were investigated .


Molecular Structure Analysis

Triaziquone has a molecular formula of C12H13N3O2 . Its average mass is 231.251 Da and its monoisotopic mass is 231.100784 Da . TRIAZIQUONE contains a total of 33 bonds; 20 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 3 three-membered rings, 1 six-membered ring, 2 ketones (aliphatic), 3 tertiary amines (aliphatic), and 3 Aziridines .


Chemical Reactions Analysis

Triaziquone is an amine . Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .


Physical And Chemical Properties Analysis

Triaziquone is a purple needle-like crystal . It is slightly soluble in water . Its chemical formula is C12H13N3O2 and its molecular weight is 231.2505 .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research on triaziquone (TZQ) and its analogs, particularly in the context of anticancer properties, is significant. A study by Huang et al. (2009) focused on synthesizing novel bis-TZQ derivatives. These derivatives exhibited substantial cytotoxic activities against various human carcinoma cell lines, indicating their potential as anticancer agents.

Antiproliferation Effect on Breast Cancer Cells

Another aspect of triaziquone's application in cancer research is its effectiveness against breast cancer cells. Lin et al. (2010) investigated the antiproliferation effect of bis-type TZQ on breast cancer cells. Their findings showed that BTZQ was more effective in inhibiting the growth of breast cancer cells than tamoxifen, a commonly used drug in breast cancer treatment.

Study on Chromosome Aberrations

The impact of triaziquone on genetic material has also been a subject of study. Hansmann et al. (1974) conducted research on chromosome aberrations in Chinese hamster oocytes exposed to triaziquone. Their study indicated a significant increase in both numerical and structural chromosome aberrations following triaziquone treatment.

Cytogenetic Damage Induced by Triaziquone

Further exploring the genetic impacts, Oud and Peters (1978) described a sequence of test procedures for in vivo screening of triaziquone's clastogenic potential. Their findings were crucial in understanding the chromosomal aberrations induced by triaziquone and its implications for genetic stability.

Immunosuppressive Therapy

Triaziquone's role in immunosuppressive therapy, particularly in treating systemic lupus erythematosus (SLE), has been documented by Milner and Hills (1966). They reported the successful use of triaziquone in SLE treatment, noting a marked improvement in clinical conditions and laboratory tests.

Safety And Hazards

Triaziquone is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Contact or inhalation may cause delayed effects . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Future Directions

The design, synthesis, and study of Triaziquone (TZQ) analogues with the aim of obtaining compounds with enhanced efficacy and reduced toxicity are ongoing research efforts . A series of bis-type TZQ derivatives has been prepared and their cytotoxic activities were investigated . This research aims to develop new anticancer agents with improved properties .

properties

IUPAC Name

2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C12H13N3O2/c16-9-7-8(13-1-2-13)12(17)11(15-5-6-15)10(9)14-3-4-14/h7H,1-6H2
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InChI Key

PXSOHRWMIRDKMP-UHFFFAOYSA-N
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Canonical SMILES

C1CN1C2=CC(=O)C(=C(C2=O)N3CC3)N4CC4
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Molecular Formula

C12H13N3O2
Record name TRIAZIQUONE
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DSSTOX Substance ID

DTXSID1021370
Record name Triaziquone
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Molecular Weight

231.25 g/mol
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Physical Description

Triaziquone appears as purple needle-like crystals. (NTP, 1992)
Record name TRIAZIQUONE
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Solubility

Sparingly soluble (NTP, 1992), Sparingly soluble in cold water; soluble in acetone, benzene, chloroform, ethyl acetate, methanol, and warm acetic acid, In water, 1.1X10+5 mg/L at 25 °C /Estimated/
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Vapor Pressure

3.4X10-6 mm Hg at 25 °C /Estimated/
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Mechanism of Action

... Hepatocyte cytotoxicity induced by trenimon (250 microM) under aerobic conditions ensued following an initial induction of cyanide-resistant respiration and partial oxidation of glutathione to oxidized glutathione. Trenimon reduction to the hydroquinone by the hepatocytes was rapid. Inhibition of hepatocyte DT-diaphorase by dicumarol increased trenimon-induced cytotoxicity by approximately 10-fold, and markedly inhibited hydroquinone formation. Both cyanide-resistant respiration and oxidized glutathione formation were markedly increased, resulting in depletion of oxygen in the media. Trenimon reduction to the hydroquinone then occurred. ... Hepatocyte cytotoxicity induced by trenimon (350 microM) under hypoxic conditions ensued following glutathione depletion without oxidized glutathione formation. Inactivation of hepatocyte DT-diaphorase by dicumarol under hypoxic conditions increased trenimon-induced cytotoxicity by approximately 3.5-fold and increased semiquinone radical levels 2-fold without affecting its reduction rate., L5178Y/HBM10 lymphoblasts, resistant to hydrolyzed benzoquinone mustard, were approximately 2-fold more sensitive to trenimon (2,3,5-tris-ethyleneimino-1,4-benzoquinone) compared to parental cells (L5178Y). The L5178Y/HBM10 cells are reported to have a 24-fold increased level of DT-diaphorase activity over the parental cells. Inhibition of DT-diaphorase by dicoumarol markedly inhibited the cytotoxic activity of trenimon to the resistant L5178Y/HBM10 cells. Spectrophotometric analysis of the reduction of the quinone, trenimon, to its hydroquinone form was shown to occur approximately 25 times more rapidly in the L5178Y/HBM10 cells relative to the parental cells and was inhibited by discoumarol. Trenimon also induced continuous cyanide-resistant respiration in the L5178Y cells, but not in the resistant L5178Y/HBM10 cells., Treatment of Ehrlich ascites tumor cells with the alkylating agent triaziquone [2,3,5-tris(ethyleneimino)benzoquinone-1,4] and nitrogen mustard leads to a reduction of the posttranslational acetylation of histones. Acetylation of all core histones is affected. The reduction of labeling of acetylated sites is accompanied by a dose-dependent decrease in the extent of acetylation as indicated by the level of acetylation of H4. The depression of histone acetylation is expressed at all concentrations of the alkylating agents which cause significant inhibition of tumor cell proliferation.
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Product Name

Triaziquone

Color/Form

Purple needles crystals from ethyl acetate

CAS RN

68-76-8
Record name TRIAZIQUONE
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Melting Point

324 to 325 °F (NTP, 1992), 162.5-163 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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